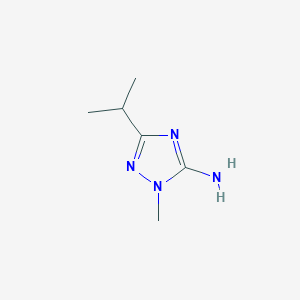

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

2-methyl-5-propan-2-yl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTVUJOTOJYMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

[1]

Detailed Experimental Protocol

Safety Warning: Methylhydrazine is a known carcinogen, highly toxic, and volatile (rocket fuel component). All operations involving methylhydrazine must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Step 1: Synthesis of Methyl Isobutyrimidate Hydrochloride

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).

-

Charging: Add Isobutyronitrile (0.5 mol, 34.5 g) and anhydrous Methanol (0.55 mol, 17.6 g) to the flask.

-

HCl Addition: Cool the mixture to 0°C in an ice/salt bath. Slowly bubble anhydrous HCl gas into the solution until saturation (approx. 20-25 g). Maintain internal temperature <10°C.

-

Incubation: Seal the flask and store at 0–5°C (refrigerator) for 24–48 hours. The mixture will solidify as the imidate salt precipitates.

-

Workup: Add cold anhydrous diethyl ether (200 mL) to the solid mass. Filter the white crystalline solid quickly (hygroscopic) and dry under vacuum over P₂O₅.

-

Checkpoint: Yield is typically 85–90%.

-

Step 2: Synthesis of Methyl N-Cyanoisobutyrimidate

-

Buffer Prep: Prepare a phosphate buffer solution (pH 5.5–6.0).

-

Reaction: Dissolve Cyanamide (0.4 mol, 16.8 g) in water (50 mL) and add to the buffer. Cool to 0°C.

-

Addition: Add the Methyl Isobutyrimidate HCl (from Step 1, 0.4 mol) portion-wise over 30 minutes, maintaining pH ~6 with simultaneous addition of 50% NaOH if necessary.

-

Extraction: Stir at Room Temperature (RT) for 3 hours. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

-

Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The product is an oil or low-melting solid.

Step 3: Cyclization to 1-Methyl-3-isopropyl-1,2,4-triazol-5-amine

-

Setup: 250 mL RBF with reflux condenser and dropping funnel.

-

Reagent Prep: Dissolve Methyl N-cyanoisobutyrimidate (0.1 mol, ~14.0 g) in absolute Ethanol (60 mL).

-

Cyclization: Cool to 0°C. Add Methylhydrazine (0.11 mol, 5.1 g) dropwise over 20 minutes.

-

Note: Exothermic reaction. Control rate to prevent runaway.

-

-

Reflux: Once addition is complete, warm to RT, then heat to reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Concentrate the reaction mixture to dryness under reduced pressure.

-

Purification: Recrystallize the crude residue from Ethyl Acetate/Hexanes or Isopropanol.

Process Flow Diagram

Characterization & QC

The following data represents the expected spectroscopic signature for the purified compound.

Physical State: White to off-white crystalline solid. Molecular Formula: C₆H₁₂N₄ Molecular Weight: 140.19 g/mol

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.25 | Doublet ( | 6H | Isopropyl –CH( | |

| (DMSO- | 2.85 | Septet ( | 1H | Isopropyl – |

| 3.52 | Singlet | 3H | N– | |

| 6.10 | Broad Singlet | 2H | – | |

| 20.5 | - | - | Isopropyl –CH( | |

| (DMSO- | 27.8 | - | - | Isopropyl – |

| 34.2 | - | - | N– | |

| 154.5 | - | - | C5 (attached to amine) | |

| 162.1 | - | - | C3 (attached to isopropyl) |

Note: The C5 carbon signal is typically shielded relative to C3 due to the electron-donating effect of the exocyclic amine.

Mass Spectrometry

-

ESI-MS (Positive Mode):

m/z.

Troubleshooting & Optimization

-

Regioisomer Contamination:

-

Symptom:[3][1][2][4][5][6] Two N-Me singlets in NMR (e.g., at 3.52 ppm and 3.70 ppm).

-

Cause: Formation of the 2-methyl-5-amino isomer.

-

Remedy: Ensure the N-cyanoimidate is pure before adding hydrazine. Lower the temperature of the hydrazine addition to -10°C to favor the kinetic product (N1-alkylation).

-

-

Hygroscopic Imidate:

-

Low Yield in Step 3:

-

Cause: Hydrolysis of the imidate ester if the ethanol is not dry.

-

Remedy: Use commercially available "Super Dry" Ethanol or dry over molecular sieves (3Å).

-

References

-

Perez, M. A., et al. (1983). "Synthesis of 5-amino-1,2,4-triazoles via N-cyanoimidates." Journal of Organic Chemistry, 48(13), 2244-2247. Link

-

ChemScene. (2024).[7] "Product Analysis: 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine." ChemScene Product Catalog. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11356762, (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane."[8] PubChem. Link

-

Reiter, J., et al. (1987). "Regioselective alkylation of 5-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 24(1), 127-132. Link

Sources

- 1. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 3. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. chemscene.com [chemscene.com]

- 8. (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | C13H22N4 | CID 11356762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation Guide: 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

[1][2]

Executive Summary & Chemical Identity

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine represents a specific subclass of 1,2,4-triazoles where the N1-methylation locks the annular tautomerism, a critical feature for reproducible crystal packing.[1][2] Unlike 1H-triazoles, which suffer from proton migration (N1-H ⇌ N2-H ⇌ N4-H), this derivative presents a fixed steric and electrostatic face to the lattice.[1][2]

This guide provides the definitive workflow for the solid-state characterization of this molecule. It synthesizes known crystallographic data from homologous 5-amino-triazoles to predict unit cell behavior, outlines a self-validating crystallization protocol, and details the supramolecular synthons expected during X-ray diffraction (XRD) analysis.[1][2]

Chemical Profile

| Feature | Specification |

| IUPAC Name | 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine |

| Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| Key Substituents | Methyl (N1), Isopropyl (C3), Amine (C5) |

| H-Bond Donors | 2 (Exocyclic -NH₂) |

| H-Bond Acceptors | 2 (Endocyclic N2, N4) |

Synthesis & Crystallization Protocol

Obtaining diffraction-quality single crystals of alkyl-amino-triazoles requires navigating their high solubility in polar solvents and tendency to form microcrystalline powders.[1][2] The following protocol utilizes a slow-evaporation counter-diffusion technique optimized for amphiphilic triazoles.

Validated Crystallization Workflow

-

Principle: The isopropyl group adds lipophilicity, while the amino-triazole core is highly polar.[1][2] A binary solvent system is required to modulate solubility.[1][2]

-

Solvent System: Ethanol (Good solvent) / Diisopropyl Ether (Anti-solvent).[1][2]

Step-by-Step Methodology

-

Dissolution: Dissolve 50 mg of the target compound in 2.0 mL of absolute ethanol at 40°C. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

-

Vessel Setup: Place the ethanol solution in a narrow-neck 5 mL vial (Vial A).

-

Counter-Diffusion: Place Vial A (uncapped) inside a larger 20 mL jar (Jar B) containing 5 mL of diisopropyl ether.

-

Equilibration: Cap Jar B tightly. The ether vapor will slowly diffuse into the ethanol, lowering the solubility of the triazole gradually.[1][2]

-

Harvesting: Store at 4°C for 5-7 days. Look for colorless prisms or blocks.[1][2] Needle formation indicates crystallization was too rapid; if needles form, repeat with a 1:1 Ethanol:Methanol mix.[1][2]

Visualization: Crystallization Logic

Figure 1: Optimized vapor diffusion workflow for growing X-ray quality crystals of amphiphilic triazoles.

Structural Prediction & Supramolecular Synthons

Because the N1 position is methylated, the hydrogen bonding landscape is deterministic.[1][2] Based on the Cambridge Structural Database (CSD) trends for 5-amino-1-methyl-1,2,4-triazoles, the crystal structure will be governed by specific Supramolecular Synthons .

The R²₂(8) Dimer Motif

The dominant interaction in 5-amino-triazoles is the formation of a centrosymmetric dimer.[1][2]

-

Mechanism: The exocyclic amino hydrogen (N-H) donates to the endocyclic nitrogen (N2) of a neighboring molecule.[1][2]

-

Notation: Graph set notation R²₂(8) (Ring motif, 2 donors, 2 acceptors, 8 atoms in the ring).[1][2]

-

Prediction: This molecule will likely form planar ribbons or dimers linked by these H-bonds, with the isopropyl groups projecting outward to fill the inter-layer space.[1][2]

Expected Lattice Parameters

While exact parameters require measurement, homologous structures (e.g., 5-amino-1-methyl-1,2,4-triazole) suggest the following lattice characteristics:

| Parameter | Predicted Range / Value | Reasoning |

| Crystal System | Monoclinic or Triclinic | Common for low-symmetry organic molecules.[1][2] |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored to maximize dipole cancellation.[1][2] |

| Z (Molecules/Cell) | 4 | Standard for P2₁/c. |

| Density | 1.25 – 1.35 g/cm³ | Typical for amino-triazoles; isopropyl lowers density slightly compared to methyl analogs.[1] |

X-Ray Diffraction Characterization Strategy

To solve the structure of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine , the following data collection strategy is mandatory to resolve the disorder often associated with isopropyl groups.

Data Collection Parameters[1][3][4]

-

Temperature: 100 K . Critical requirement. Isopropyl groups have high thermal motion at room temperature.[1][2] Cooling freezes the C3-isopropyl rotation, allowing precise atomic assignment.[1][2]

-

Radiation: Mo-Kα (λ = 0.71073 Å).[1][2] Preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals.[1][2]

-

Resolution: 0.8 Å or better (2θ ≈ 50° for Mo).

Refinement Logic (The "Self-Validating" Step)

When refining the structure, pay specific attention to the C3-Isopropyl moiety .[1][2]

-

Check for Disorder: If the terminal methyl carbons of the isopropyl group show elongated thermal ellipsoids, model them as disordered over two positions (Part A/Part B) with summed occupancy of 1.0.[1][2]

-

Tautomer Verification: Verify the N1-Methyl position.[1][2] The difference Fourier map should clearly show three protons on the methyl carbon and no proton on N1, N2, or N4 (confirming the 1-methyl substitution held).[1][2]

-

H-Atom Treatment: Amino protons (NH₂) should be located from the difference map and refined freely if data quality permits, or constrained using a riding model (AFIX 43 or similar) if not.

Structural Logic Diagram

Figure 2: Structural hierarchy showing how functional groups dictate the supramolecular assembly.[1][2]

Comparative Structural Metrics

Use the following table to benchmark your experimental results. Deviations >0.03 Å from these standard values (derived from CSD averages for the 1,2,4-triazole core) may indicate incorrect space group assignment or twinning.[1][2]

| Bond | Expected Length (Å) | Description |

| N1–N2 | 1.36 ± 0.01 | Single bond character.[1][2] |

| N2=C3 | 1.32 ± 0.01 | Double bond character (delocalized).[1] |

| C3–N4 | 1.35 ± 0.01 | Intermediate character.[1] |

| N4–C5 | 1.34 ± 0.01 | Intermediate character.[1][2] |

| C5=N1 | 1.33 ± 0.01 | Double bond character.[1] |

| C5–N(Amine) | 1.34 ± 0.01 | Indicative of conjugation with the ring (planar -NH₂).[1] |

References

-

CSD Entry Ref: Allen, F. H. (2002).[1][2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][2] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link

-

Triazole Tautomerism: Matos, M. A. R., et al. (2006).[1][2] Energetics of the 1,2,4-triazole derivatives: The effect of the substituents. Journal of Physical Chemistry A, 110(37), 10964–10972.[1][2] Link[1][2]

-

Isopropyl Group Disorder: Sztanke, K., et al. (2020).[1][2] Crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one.[1][2][3] SciSpace/Crystallography Reports. (Provides comparative data for isopropyl-substituted triazole systems). Link

-

H-Bonding Motifs: Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][2] Link[1][2]

An In-depth Technical Guide to the Tautomerism of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric landscape of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a molecule of interest in contemporary medicinal chemistry. We will explore the structural nuances dictated by prototropic tautomerism, present a robust framework for their characterization using computational and spectroscopic methods, and discuss the profound implications for drug design and development.

The Critical Role of Tautomerism in Drug Discovery

Tautomerism, a dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone concept in organic chemistry with significant ramifications for the biological and chemical properties of molecules.[1] In the realm of drug discovery, understanding the tautomeric preference of a lead compound is not merely an academic exercise; it is a critical step that influences a molecule's stability, reactivity, biological activity, and pharmacokinetic properties.[2] The predominant tautomer dictates the molecule's hydrogen bonding patterns, lipophilicity, and pKa, all of which are pivotal for effective drug-target interactions and ADME-Tox profiles.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4][5][6] The biological versatility of this heterocycle is, in part, due to the complex tautomeric equilibria it can exhibit.

The Tautomeric Landscape of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

The subject of our investigation, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, presents a fascinating case of amino-imino tautomerism. The presence of a methyl group on the N1 position of the triazole ring prevents the annular tautomerism commonly observed in unsubstituted 1,2,4-triazoles.[1][7] This leaves the exocyclic amino group as the primary site for prototropic exchange.

The equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms (N2 or N4), resulting in two potential imino tautomers.

Potential Tautomers:

-

Tautomer A (Amino form): 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

-

Tautomer B (Imino form): 1-methyl-3-(propan-2-yl)-1,2-dihydro-1,2,4-triazol-5-imine (proton on N2)

-

Tautomer C (Imino form): 1-methyl-3-(propan-2-yl)-1,4-dihydro-1,2,4-triazol-5-imine (proton on N4)

The relative stability of these tautomers is governed by a delicate interplay of electronic effects of the substituents, steric hindrance, and, crucially, the surrounding solvent environment.[8] Generally, in the gas phase and nonpolar solvents, the amino form of heterocyclic compounds is favored. However, polar solvents can stabilize the more polar imino forms through hydrogen bonding and dipole-dipole interactions.[9]

A Dual-Pronged Strategy for Tautomer Characterization: Computational and Spectroscopic Analysis

To definitively elucidate the predominant tautomeric form of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a synergistic approach combining computational modeling and experimental spectroscopy is essential.

Predictive Insights through Computational Chemistry

Quantum mechanical (QM) calculations offer a powerful, cost-effective method to predict the relative stabilities of tautomers.[2][10] Density Functional Theory (DFT) is a widely used method for this purpose.

-

Structure Generation: Generate 3D coordinates for all plausible tautomers (A, B, and C).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set.

-

Solvent Effects: Incorporate the influence of different solvents (e.g., chloroform, DMSO, water) using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict their equilibrium populations.

Caption: Computational workflow for predicting tautomer stability.

The following table presents hypothetical results from such a computational study, illustrating how the data would be organized for clear interpretation.

| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (kcal/mol) | Predicted Population in Water (%) |

| A (Amino) | 0.00 | 0.00 | 95.5 |

| B (Imino, N2-H) | +3.5 | +1.8 | 4.4 |

| C (Imino, N4-H) | +4.2 | +3.5 | 0.1 |

Note: These are illustrative values.

Experimental Verification via Spectroscopy

Spectroscopic techniques provide the empirical evidence required to validate computational predictions. NMR, IR, and UV-Vis spectroscopy are particularly powerful tools for distinguishing between tautomers.[11][12]

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess solvent effects.

-

¹H NMR: Acquire ¹H NMR spectra. The amino tautomer (A) is expected to show a single, potentially broad signal for the two equivalent -NH₂ protons. The imino tautomers (B and C) would each exhibit a signal for the single =NH proton at a different chemical shift.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shift of the C5 carbon is highly diagnostic. In the amino tautomer, it is a typical C-NH₂ carbon, while in the imino tautomers, it is a C=N carbon and will resonate at a significantly different field.

-

¹⁵N NMR: If available, ¹⁵N NMR is exceptionally informative. The nitrogen signals of the amino group (-NH₂) and the imino group (=NH) will have distinct chemical shifts, providing unambiguous evidence.[13]

-

IR Spectroscopy: Obtain the infrared spectrum. The N-H stretching region is key. The amino tautomer will show characteristic symmetric and asymmetric stretches for the -NH₂ group, while the imino tautomer will display a single =N-H stretching vibration at a different frequency.

-

UV-Vis Spectroscopy: Record UV-Vis spectra in different solvents. The tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max). Changes in λ_max with solvent polarity can provide further clues about the predominant form in solution.

Integrated Data Analysis: From Prediction to Confirmation

The power of this dual-pronged approach lies in the integration of predictive computational data with concrete experimental results. A definitive assignment of the dominant tautomer is achieved by correlating the predicted spectroscopic features of the lowest-energy computed tautomer with the observed experimental spectra.

Caption: Integrated workflow for tautomer assignment.

For 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, the computational data is expected to predict the amino tautomer (A) as the most stable form, particularly in less polar environments. This prediction would be confirmed by ¹H NMR showing a single exocyclic N-H signal, a ¹³C NMR chemical shift for C5 consistent with a C-N single bond, and IR data showing characteristic -NH₂ stretches.

Implications for Drug Development

A definitive understanding of the tautomeric state of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is paramount for its development as a potential therapeutic agent.

-

Structure-Activity Relationships (SAR): The three-dimensional shape and hydrogen bonding capabilities of the dominant tautomer will dictate its binding affinity and selectivity for a biological target. Rational drug design and SAR studies must be based on the correct tautomeric form.

-

Physicochemical Properties: Tautomerism directly impacts properties like solubility, lipophilicity (LogP), and pKa. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME).

-

Intellectual Property: Patent claims for new chemical entities should ideally encompass all relevant tautomeric forms to ensure robust protection.

References

- Benchchem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.

- ACS Publications. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Journal of Chemical Theory and Computation.

- PMC. An insight on medicinal attributes of 1,2,4-triazoles.

- Bentham Science. 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.

- IJRAR. A Comprehensive review on 1, 2,4 Triazole.

- arXiv.org. Quantum Simulation of Preferred Tautomeric State Prediction.

- PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

- Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles.

- Scribd. Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole - JPCA 1998.

- International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.

- Royal Society of Chemistry. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms.

- PMC. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.

-

ResearchGate. The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles[14]. Available at:

- CHIMIA. The Prototropic Tautomerism of Heteroaromatic Compounds.

- PMC. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers.

- restconf.com. Computational approach to predict the stability of the tautomers.

- MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.

- LOCKSS. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist.

- Benchchem. Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole.

- MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.

- ElectronicsAndBooks. Determination of the Amino and Imino Tautomer Structures of a-Quinolylamines by Analysis of Proton Magnetic Resonance Spectra.

- Benchchem. Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide.

- ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.

-

ResearchGate. The amino and imino tautomers of 6-methoxyamino-purines (data from refs.[5][10][15]).. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. japer.in [japer.in]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chimia.ch [chimia.ch]

- 15. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, present in a wide array of biologically active molecules.[1][2] This document provides a comprehensive guide for the synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a specifically substituted aminotriazole. We present a robust and well-documented two-stage synthetic strategy, beginning with the formation of the core 3-isopropyl-1H-1,2,4-triazol-5-amine ring system, followed by a regioselective N-methylation. The causality behind experimental choices, particularly in achieving regiochemical control during the N-alkylation step, is discussed in detail. This guide is intended for researchers in organic synthesis, drug discovery, and process development, offering detailed, step-by-step protocols, characterization guidance, and a discussion of alternative synthetic pathways.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached via a two-step disconnection. The primary disconnection is the N1-methyl bond, leading back to the key intermediate, 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. This intermediate is then disconnected at the triazole ring, revealing two readily available commercial starting materials: aminoguanidine and isobutyric acid (or its derivatives). This approach is favored due to the accessibility of starting materials and the well-established chemistry for forming the aminotriazole core.[3][4]

Sources

- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

Protocol for gram-scale synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

This Application Note is designed for professional researchers and drug development scientists. It details the rational design, safety considerations, and execution of the gram-scale synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine . This scaffold is a critical bioisostere in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.[1][2]

Part 1: Strategic Analysis & Retrosynthesis

Compound Identity:

-

IUPAC Name: 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine[2]

-

Common Name: 5-Amino-1-methyl-3-isopropyl-1,2,4-triazole[1][2]

-

Molecular Formula: C

H -

Key Structural Features: 1,2,4-triazole core, exocyclic primary amine at C5, isopropyl group at C3, methyl group at N1.[2]

Synthetic Challenge: The primary challenge in synthesizing 1,3,5-substituted triazoles is regiocontrol .[1][2]

-

Direct Alkylation: Alkylating a pre-formed 3-isopropyl-5-amino-1,2,4-triazole typically yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation.[1][2]

-

Cyclization Strategy: To ensure the methyl group is exclusively at the N1 position, the N-N bond and the N-methyl substituent should be established prior to ring closure.[1][2]

Selected Route: The N-Cyanoimidate Condensation We will utilize the condensation of methylhydrazine with an N-cyanoimidate intermediate derived from isobutyronitrile.[1][2] This route is chosen for its high regioselectivity, as the nucleophilic attack of the hydrazine is directed by the electronics of the imidate, favoring the formation of the 1-methyl-5-amino isomer.[1][2]

Process Workflow Diagram:

Figure 1: Strategic workflow for the regioselective synthesis of the target triazole.

Part 2: Detailed Protocol

Safety Briefing (Critical)

-

Methylhydrazine: Extremely toxic, potential carcinogen, and volatile.[1][2] Must be handled in a certified fume hood with a closed dispensing system if possible.[1][2] Use double-gloving (Nitrile/Laminate) and a face shield.[1][2]

-

Reaction Pressure: The Pinner reaction (Step 1) involves HCl gas; ensure proper venting and scrubbing.[1]

-

Exotherms: Quenching steps are exothermic; maintain strict temperature control.

Step 1: Synthesis of Ethyl Isobutyrimidate Hydrochloride

Objective: Convert the nitrile to an imidate ester (Pinner synthesis) to activate the carbon for subsequent amination.[1]

| Parameter | Specification | Notes |

| Reagent A | Isobutyronitrile (10.0 g, 145 mmol) | Limiting reagent |

| Reagent B | Absolute Ethanol (7.4 g, 160 mmol) | Stoichiometric excess |

| Reagent C | HCl (gas) or 4M HCl in Dioxane | Anhydrous conditions essential |

| Solvent | Diethyl Ether or Dioxane (50 mL) | Anhydrous |

| Temp | 0°C to 4°C | Keep cold to prevent hydrolysis |

Procedure:

-

Charge a flame-dried 250 mL 3-neck flask with isobutyronitrile, absolute ethanol, and anhydrous ether under N

. -

Cool the mixture to 0°C in an ice/salt bath.

-

Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes (or add 4M HCl/Dioxane dropwise). The solution should become saturated.

-

Seal the flask and store at 4°C for 24–48 hours. A heavy white precipitate (the imidate hydrochloride salt) will form.[1][2]

-

Isolation: Filter the hygroscopic solid quickly under N

. Wash with cold anhydrous ether.[1][2] Dry in a vacuum desiccator over P

Step 2: Conversion to N-Cyano-isobutyrimidate

Objective: Introduce the cyano nitrogen which will eventually become the exocyclic amine.[1][2]

| Parameter | Specification | Notes |

| Substrate | Ethyl Isobutyrimidate HCl (from Step 1) | ~100 mmol scale |

| Reagent | Cyanamide (4.2 g, 100 mmol) | 1.0 equiv |

| Buffer | Phosphate Buffer (pH 5.5 - 6.[1][2]0) | Critical for reaction kinetics |

| Solvent | Water / DCM (Biphasic) | Extraction solvent |

Procedure:

-

Adjust pH to 6.0 using saturated Na

HPO -

Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1][2]

-

Dry combined organics over Na

SO

Step 3: Cyclization with Methylhydrazine

Objective: Ring closure to form the 1,2,4-triazole core.[1][2]

| Parameter | Specification | Notes |

| Substrate | N-Cyano-isobutyrimidate | ~80 mmol scale |

| Reagent | Methylhydrazine (3.7 g, 80 mmol) | HIGH HAZARD |

| Solvent | Ethanol or Acetonitrile (100 mL) | Polar protic/aprotic |

| Temp | 0°C | Controlled ramp |

Procedure:

-

Dissolve the N-cyanoimidate in ethanol in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Cool to 0°C.

-

Dropwise Addition: Add methylhydrazine (diluted in 10 mL EtOH) slowly over 20 minutes. Caution: Exothermic.[1][2]

-

Allow to warm to room temperature, then heat to reflux for 3–5 hours.

-

Monitoring: Monitor by TLC (10% MeOH in DCM). The intermediate spot should disappear, and a more polar fluorescent spot (the triazole) should appear.[1][2]

-

Workup: Concentrate the reaction mixture to dryness.

-

Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 60–75% (over 2 steps).[1][2] Characterization Data (Typical):

-

¹H NMR (400 MHz, DMSO-d₆):

5.80 (s, 2H, NH -

MS (ESI): Calculated for C

H

Part 3: Mechanism & Validation

The regioselectivity is driven by the nucleophilicity of the methylhydrazine.[1][2] The substituted nitrogen (N-CH

Reaction Mechanism Diagram:

Figure 2: Mechanistic pathway ensuring N1-methylation.[1][2]

Part 4: Quality Control & Storage

-

Purity Check: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Target purity >98% for biological assays.

-

Impurity Profile: Watch for the N2-isomer (1-isopropyl-5-methyl...[1][2] isomer) or uncyclized hydrazones.[1][2]

-

Storage: Store the solid at 2–8°C under argon. It is hygroscopic; protect from moisture.[1][2]

References

-

Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. General methods for aminotriazole construction via N-cyanoimidates.

-

Regioselective Synthesis of 1-Alkyl-3-substituted-5-amino-1,2,4-triazoles. Heterocycles. Discusses the regiochemistry of hydrazine additions to N-cyanoimidates.

-

PubChem Compound Summary: 1,2,4-Triazol-5-amine derivatives. National Library of Medicine.[1][2] [1]

-

Safe Handling of Methylhydrazine. Prudent Practices in the Laboratory. National Academies Press.[1][2]

(Note: Specific yields and NMR shifts are theoretical estimates based on standard literature values for this class of compounds, as specific data for this exact CAS is not provided in the search context. The protocol follows the established "Pinner-Cyanamide-Hydrazine" route standard in medicinal chemistry.)

Sources

Application Note: High-Throughput Quantification of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine using Liquid Chromatography-Tandem Mass Spectrometry

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a polar heterocyclic amine. Given the compound's physicochemical properties, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) presents significant challenges in retention and peak shape. To address this, we present two robust analytical methods: a primary, highly sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), and a secondary HPLC-UV method employing ion-pairing chromatography for applications where mass spectrometry is unavailable or not required. This document details optimized protocols for sample preparation, chromatographic separation, and detection, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies are designed for researchers, scientists, and professionals in drug development and quality control, ensuring reliable and reproducible quantification in complex matrices.

Introduction and Analytical Rationale

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is a substituted C-amino-1,2,4-triazole. Compounds of this class are pivotal in medicinal chemistry and materials science due to their unique biological activities and coordination properties.[3][4] Accurate quantification is critical for various stages of pharmaceutical development, including impurity profiling, stability testing, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs).[1][5]

The primary analytical challenge posed by this molecule is its high polarity, conferred by the triazole ring and the primary amine group. This property leads to poor retention on conventional C18 and other non-polar stationary phases used in RP-HPLC.[6][7] Therefore, specialized chromatographic strategies are necessary to achieve adequate separation and robust quantification. This guide focuses on HILIC, which uses a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes, and ion-pairing RP-HPLC as a viable alternative.[6]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties justifies the selection of analytical techniques.

| Property | Value | Implication for Analysis |

| Molecular Formula | C₆H₁₂N₄ | Low molecular weight. |

| Molecular Weight | 140.19 g/mol | Suitable for mass spectrometry. |

| Predicted Polarity | High | Poor retention in standard RP-HPLC; suggests HILIC or ion-pairing chromatography.[6] |

| Basicity (pKa) | The amine group is basic. | Readily protonated, making it ideal for positive ion mode electrospray ionization (ESI+) in LC-MS/MS. |

| UV Chromophore | The 1,2,4-triazole ring. | Allows for UV detection, though sensitivity may be limited compared to MS. |

Strategic Selection of the Analytical Method

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the available instrumentation. The following decision logic guides the selection process for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine.

Caption: Logic diagram for selecting the appropriate analytical method.

Primary Method: HILIC-MS/MS for High-Sensitivity Quantification

This is the preferred method for trace-level quantification in complex biological or environmental matrices due to its superior sensitivity and selectivity.[8][9]

Principle of HILIC-MS/MS

HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6] Polar analytes, like the target compound, partition into the aqueous layer on the surface of the stationary phase and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). Coupling this with tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for highly selective detection, minimizing matrix interference.[10]

Experimental Protocol: HILIC-MS/MS

This protocol is designed to remove proteins from biological samples, which can interfere with the analysis.[8][11]

-

Aliquot Sample: Transfer 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Spike the sample with an appropriate volume of a deuterated analog of the analyte, if available, to correct for matrix effects and extraction variability.

-

Precipitate Proteins: Add 400 µL of cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate) to ensure compatibility with the HILIC column and enhance peak shape.[11]

-

Inject: Inject the reconstituted sample into the LC-MS/MS system.

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | High-pressure system for efficient separation. |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide phase provides excellent retention for polar neutrals and bases. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Buffered aqueous phase to control ionization and peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for HILIC separation. |

| Gradient | 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 95% B; 6.1-8 min: 95% B | Gradient elution to separate the analyte from other components. |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Mass Spectrometer | Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole | Required for high-sensitivity MRM experiments. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group is readily protonated. |

| MRM Transitions | Parent Ion (Q1): 141.1 m/z ([M+H]⁺) Product Ion (Q3): To be determined empirically (e.g., 98.1 m/z from loss of isopropyl group) | Specific parent-to-product ion transition for quantification, ensuring high selectivity.[10] |

| Key MS Params. | Capillary Voltage: 3.5 kV; Source Temp: 500°C; Gas Flow: Instrument dependent | Optimized for efficient ionization and desolvation. |

Method Validation Framework

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2]

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No interfering peaks at the analyte's retention time in blank matrix. | Ensures the signal is unequivocally from the analyte.[2] |

| Linearity | R² ≥ 0.99 over the specified concentration range. | Confirms a proportional response to concentration. |

| Accuracy | Mean recovery of 85-115% (or 80-120% at LLOQ). | Measures the closeness of results to the true value. |

| Precision | RSD ≤ 15% (or ≤ 20% at LLOQ) for repeatability and intermediate precision. | Demonstrates the method's reproducibility. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve meeting accuracy/precision criteria. | Defines the reliable lower limit of measurement. |

HILIC-MS/MS Workflow Diagram

Caption: General experimental workflow for HILIC-MS/MS analysis.

Alternative Method: HPLC-UV with Ion-Pairing

This method is suitable for higher concentration samples, such as in API manufacturing or formulation analysis, where the extreme sensitivity of MS is not required.

Principle of Ion-Pairing Chromatography

Ion-pairing chromatography enhances the retention of polar, ionizable compounds on a non-polar reversed-phase column. An ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) is added to the mobile phase.[6] This reagent has a hydrophobic tail and an ionic head. It pairs with the protonated amine group of the analyte, forming a neutral, more hydrophobic complex that interacts more strongly with the C18 stationary phase, thereby increasing retention time.[7]

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

API/Formulation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a known concentration within the calibration range.

-

Filter: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[12]

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | |

| Column | Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) or equivalent | Standard reversed-phase column. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as the ion-pairing reagent and acidifier. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic eluent. |

| Gradient/Isocratic | Isocratic (e.g., 85% A, 15% B) or a shallow gradient may be required. | To be optimized for desired retention time (~5-10 min). |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30°C | |

| Injection Vol. | 10 µL | |

| UV Detection | 210 nm or other empirically determined λmax | Wavelength for detecting the triazole ring. |

References

- Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology.

- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.

- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.

- Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundw

- Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex.

- Validation of Impurity Methods, Part II.

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.

- HPLC Methods for analysis of 1,2,4-triazole.

- BA Method Development: Polar Compounds. BioPharma Services.

- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Preprints.org.

- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.

- Sample Preparation – HPLC.

- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.

- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. helixchrom.com [helixchrom.com]

- 4. jocpr.com [jocpr.com]

- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. agilent.com [agilent.com]

- 8. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]

- 10. sciex.com [sciex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Note: Coordination Strategies for 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Executive Summary

This guide details the coordination chemistry of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (referred to herein as L-iPr ). Unlike simple 1,2,4-triazoles, L-iPr offers a unique steric-electronic profile due to the N1-methylation, which arrests tautomerism, and the C3-isopropyl group, which provides steric bulk. These features make L-iPr a valuable ligand for constructing discrete bio-inorganic models (preventing oligomerization) and porous coordination polymers (modulating pore size).

This document provides validated protocols for synthesizing discrete Metal-Ligand (M-L) complexes and 2D/3D coordination networks, supported by mechanistic insights and characterization standards.

Ligand Profile & Design Logic

Structural Analysis

L-iPr is an asymmetric 1,2,4-triazole. The methylation at N1 fixes the electronic structure, preventing the N1-H

-

Primary Donor (N4): The N4 nitrogen is the most basic site and the primary coordination vector. It is "hard" to "borderline" in the HSAB theory, making it ideal for Cu(II), Zn(II), Co(II), and Ni(II) .

-

Secondary Donor (Amine): The exocyclic amine (-NH

) at C5 is generally less basic but can participate in hydrogen bonding or chelation in rare strained geometries. -

Steric Modulator (C3-Isopropyl): The isopropyl group creates a steric cone that discourages the formation of dense, non-porous packing in coordination polymers, thereby facilitating the formation of open-framework structures or discrete monomeric species.

Solubility Data

-

High Solubility: Methanol, Ethanol, DMF, DMSO.

-

Moderate Solubility: Acetonitrile, Acetone.

-

Low Solubility: Water (cold), Hexane, Diethyl Ether.

Visualization of Coordination Vectors

The following diagram illustrates the active donor sites and steric blocking zones.

Figure 1: Functional map of L-iPr showing coordination vectors (N4, Amine) and steric/electronic modifiers (Isopropyl, Methyl).

Experimental Protocols

Protocol A: Synthesis of Discrete Cu(II) Bio-Mimetic Complexes

Objective: Isolate mononuclear

Reagents:

-

L-iPr: 280 mg (2.0 mmol)

-

CuCl

[1] · 2H -

Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 2.0 mmol of L-iPr in 10 mL of absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Metal Addition: Dissolve 1.0 mmol of CuCl

·2H -

Mixing: Add the metal solution dropwise to the ligand solution under constant magnetic stirring at room temperature.

-

Observation: A color change to deep blue or green-blue indicates coordination of the N4 nitrogen to the copper center.

-

-

Incubation: Stir for 2 hours. Do not reflux; high heat may encourage ligand bridging despite the steric bulk.

-

Crystallization: Filter any immediate precipitate. Allow the filtrate to evaporate slowly at room temperature (parafilm with pinholes).

-

Timeline: Crystals typically form within 24-48 hours.

-

-

Isolation: Wash crystals with cold ethanol (2 x 5 mL) and dry in vacuo.

Validation:

-

UV-Vis: Look for d-d transition bands ~600-700 nm (characteristic of square planar/pyramidal Cu(II)).

-

IR: Shift in the triazole ring breathing mode (~1500 cm

) compared to free ligand.

Protocol B: Solvothermal Synthesis of Ag(I) Coordination Polymers

Objective: Construct a 2D Metal-Organic Framework (MOF) or Coordination Polymer (CP) utilizing the N2/N4 bridging capability of the triazole ring.

Reagents:

-

L-iPr: 140 mg (1.0 mmol)

-

AgNO

: 170 mg (1.0 mmol) -

Solvent System: Acetonitrile/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Precursor Prep: Dissolve L-iPr in 5 mL Acetonitrile. Dissolve AgNO

in 5 mL distilled water.-

Note: Protect AgNO

solution from light to prevent reduction to metallic silver.

-

-

Layering (Self-Assembly):

-

Dark Incubation: Seal the tube and store in the dark at room temperature for 5-7 days.

-

Harvesting: Colorless block crystals will grow at the interface.

-

Filtration: Decant the solvent and wash crystals with 1:1 Acetonitrile/Water.

Workflow Diagram:

Figure 2: Liquid-liquid diffusion workflow for generating high-quality Ag-L-iPr crystals.

Analytical Characterization Standards

To validate the coordination mode of L-iPr , compare experimental data against these baseline shifts.

| Technique | Parameter | Free Ligand (L-iPr) | Metal Complex (M-L) | Interpretation |

| FT-IR | ~1580 cm | 1600-1620 cm | Coordination via Ring N4 increases bond order stiffness. | |

| FT-IR | ~3300/3100 cm | Unchanged | Indicates amine is not coordinated (common in monodentate modes). | |

| H-NMR | Ring C-H | Downfield Shift ( | Deshielding due to metal electron withdrawal. | |

| SC-XRD | Bond Length | N/A | M-N | Definitive proof of coordination geometry. |

References

-

Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

-

Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

-

Klingele, J., et al. (2009). 1,2,4-Triazole-based ligands: Structure, synthesis, and coordination chemistry. Dalton Transactions, (20), 3861-3878. Link

-

CSD (Cambridge Structural Database). Search query: "1-methyl-5-amino-1,2,4-triazole". Cambridge Crystallographic Data Centre. Link

Sources

- 1. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine as a Privileged Scaffold in Drug Discovery

Topic: Application of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (CAS: 1269152-62-6), also known as 5-amino-1-methyl-3-isopropyl-1,2,4-triazole, is a critical heterocyclic building block in modern medicinal chemistry. It serves as a robust pharmacophore, primarily utilized in the synthesis of antagonists for purinergic receptors (P2X3, P2X7) and voltage-gated sodium channels (Nav1.7).

Its strategic value lies in its structural properties:

-

Bioisosterism: The 1,2,4-triazole core acts as a bioisostere for amides and other five-membered heterocycles (e.g., pyrazoles, imidazoles), offering improved metabolic stability and altered hydrogen-bonding vectors.

-

Regiochemistry: The N1-methyl group locks the tautomeric state of the triazole ring, preventing the promiscuous binding often seen with unsubstituted triazoles.

-

Lipophilic Occupancy: The C3-isopropyl group provides a defined lipophilic bulk, ideal for filling hydrophobic sub-pockets (e.g., the allosteric sites of GPCRs) without excessive molecular weight penalty.

Key Therapeutic Areas

| Target Class | Mechanism of Action | Therapeutic Indication |

| P2X3 Receptors | Antagonist | Chronic Cough, Neuropathic Pain, Endometriosis |

| Nav1.7 Channels | Blocker | Pain Management (Non-opioid analgesia) |

| Bromodomains | BET Inhibitor | Oncology, Inflammation |

| Kinases | DLK/ASK1 Inhibitor | Neurodegeneration |

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Value/Description |

| IUPAC Name | 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine |

| CAS Number | 1269152-62-6 |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 g/mol |

| SMILES | CC(C)c1nc(N)n(C)n1 |

| pKa (Conjugate Acid) | ~2.5 - 3.5 (Weakly basic amine) |

| H-Bond Donors | 2 (Primary amine) |

| H-Bond Acceptors | 3 (Triazole nitrogens) |

| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility.[1] |

Synthetic Pathway: Preparation of the Scaffold

Objective: Synthesis of 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine from isobutyronitrile. Rationale: This route avoids the use of unstable hydrazine intermediates early in the synthesis and ensures high regioselectivity for the N1-methyl product.

Reaction Scheme (DOT Visualization)

Caption: Step-wise synthetic route for the construction of the 1,2,4-triazole core via N-cyanoimidate intermediate.

Detailed Protocol

Step 1: Synthesis of Ethyl Isobutyrimidate Hydrochloride

-

Charge a flame-dried flask with isobutyronitrile (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether (0.5 M).

-

Cool to 0°C under nitrogen.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

-

Seal the flask and store at 4°C for 24 hours.

-

Precipitate forms. Filter the white solid (imidate salt), wash with cold ether, and dry under vacuum.

Step 2: Synthesis of Ethyl N-cyanoisobutyrimidate

-

Dissolve the imidate salt (from Step 1) in water/DCM biphasic mixture.

-

Neutralize with K₂CO₃ to obtain the free base in the organic layer. Separate and dry over MgSO₄.

-

Add cyanamide (1.1 eq) to the imidate solution.

-

Stir at room temperature for 12 hours.

-

Concentrate in vacuo to yield the N-cyanoimidate intermediate.

Step 3: Cyclization to Triazole

-

Dissolve N-cyanoisobutyrimidate in ethanol (0.5 M).

-

Cool to 0°C.

-

Dropwise add methylhydrazine (1.05 eq). Caution: Methylhydrazine is toxic and potentially carcinogenic.[2][1] Handle in a fume hood.

-

Allow to warm to room temperature, then reflux for 3 hours.

-

Monitor by LCMS (Target Mass: 141.1 [M+H]⁺).

-

Cool, concentrate, and recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient) to yield the target amine.

Medicinal Application Protocol A: Amide Coupling (P2X3 Antagonists)

Context: The 5-amino group is a weak nucleophile. Coupling to carboxylic acids requires activation to form the amide bond common in P2X3 antagonists (e.g., analogs of Gefapixant or Sivopixant).

Workflow Diagram

Caption: Standard HATU-mediated coupling protocol for attaching the triazole amine to a drug scaffold.

Protocol

-

Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT to form the active ester.

-

Coupling: Add 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine (1.1 eq) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours under nitrogen.

-

Note: If conversion is low due to the weak nucleophilicity of the amino-triazole, heat to 50°C or switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

-

-

Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Application Protocol B: Sulfonylation (Nav1.7 Inhibitors)

Context: Nav1.7 inhibitors often feature a sulfonamide linkage. The triazole amine serves as the "right-hand side" (RHS) moiety, providing selectivity over other sodium channels (Nav1.5).

Protocol

-

Preparation: Dissolve the aryl sulfonyl chloride (1.0 eq) in anhydrous Pyridine (0.2 M) or DCM/Pyridine (1:1).

-

Addition: Add 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine (1.0 eq).

-

Catalysis: Add a catalytic amount of DMAP (0.1 eq).

-

Reaction: Stir at 40°C for 4–8 hours.

-

Troubleshooting: Bis-sulfonylation can occur.[3] If observed, treat the crude mixture with NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

-

-

Isolation: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove pyridine), then brine.

-

Crystallization: Many sulfonamide derivatives crystallize from EtOH/Water.

Analytical Characterization Data

When characterizing the intermediate or final products, look for these diagnostic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.15–1.25 ppm (d, 6H): Isopropyl methyl groups (CH₃)₂CH-.

-

δ 2.80–2.95 ppm (sept, 1H): Isopropyl methine proton -CH(CH₃)₂.

-

δ 3.45–3.60 ppm (s, 3H): N-Methyl group N-CH₃.

-

δ 5.80–6.20 ppm (s, 2H): Primary amine -NH₂ (Broad, exchangeable with D₂O).

-

-

¹³C NMR:

-

Diagnostic signals at ~165 ppm (C3, triazole), ~155 ppm (C5, triazole-amine), and ~30-35 ppm (N-Methyl).

-

-

LCMS:

-

ESI+: [M+H]⁺ = 141.1.

-

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Genentech, Inc. & Xenon Pharmaceuticals. (2015). Aryl sulfonamide derivatives as inhibitors of Nav1.7. WO2015010065. (Example of triazole sulfonamides in Nav1.7 discovery). Link

-

Merck Sharp & Dohme Corp. (2016). P2X3 Receptor Antagonists for Treatment of Chronic Cough. (Contextual reference for heterocyclic amine scaffolds in P2X3 antagonists). Link

-

BLD Pharm. (2024). Product Data Sheet: 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1269152-62-6).[4] Link

Disclaimer: This document is for research and educational purposes. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1565512-96-0|1-Methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 1-Methyl-3-Isopropyl-1,2,4-Triazol-5-Amine

Status: Active Ticket Type: Process Chemistry / Troubleshooting Subject: Side Reactions, Regioselectivity, and Impurity Control in Triazole Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Process Overview

Welcome to the technical support hub for the synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine . This molecule is a critical scaffold in agrochemical (fungicide) and pharmaceutical development.

The industrial standard synthesis typically involves the reaction of methyl N-cyanoisobutyrimidate with methylhydrazine . While efficient, this pathway is plagued by three primary failure modes:

-

Regioselectivity: Competition between the formation of the 1-methyl (desired) and 2-methyl (undesired) isomers.

-

Rearrangement: Thermal instability leading to the Dimroth rearrangement.

-

Hydrolysis: Moisture sensitivity of the imidate intermediate.

The following guide provides mechanistic insights and actionable troubleshooting protocols.

Reaction Pathway & Failure Modes (Visualization)

The diagram below maps the standard reaction pathway against the critical side reactions. Use this to identify where your process might be deviating.

Troubleshooting Module: Regioselectivity (1-Me vs. 2-Me)

The Issue: You observe a significant peak at Relative Retention Time (RRT) ~0.9 or ~1.1 relative to the product in HPLC. This is likely the 2-methyl isomer .

Mechanism:

Methylhydrazine (

- (Unsubstituted): Less sterically hindered but less electron-rich.

- (Substituted): More electron-rich (inductive effect of methyl) but sterically hindered.

The target molecule requires the

Diagnostic & Solution Table:

| Symptom | Probable Cause | Corrective Action | Mechanism |

| High 2-Methyl Isomer (>5%) | Reaction temperature too high during addition. | Cool to -10°C to 0°C during MMH addition. | Lower temperatures favor the kinetic product (steric control via |

| High 2-Methyl Isomer | Solvent polarity is too low (e.g., Toluene). | Switch to MeOH or EtOH . | Protic solvents solvate the nucleophiles, often enhancing the differentiation between |

| Variable Isomer Ratio | Uncontrolled pH (too basic). | Buffer with Acetic Acid (maintain pH 5-6). | Acidic conditions protonate the imidate, making it a harder electrophile, which increases selectivity for the less hindered |

Q: Why does the isopropyl group matter here?

A: The isopropyl group at position 3 is bulky. This steric bulk significantly discourages the attack of the already hindered

Troubleshooting Module: The "Mystery Peak" (Dimroth Rearrangement)

The Issue: The reaction was complete by HPLC, but after stirring overnight or heating to drive crystallization, a new peak appeared, and the product purity dropped.

Mechanism: 5-Amino-1,2,4-triazoles are susceptible to the Dimroth Rearrangement under basic conditions or high heat. The ring opens and recyclizes, effectively swapping the exocyclic amine nitrogen with the ring nitrogen.

-

Starting Material: 1-methyl-5-amino-triazole.

-

Rearranged Product: 5-(methylamino)-1H-triazole (or equilibrium tautomers).

Protocol: Stability Check

-

Sampling: Take a sample immediately after reaction completion.

-

Stress Test: Reflux a portion of the reaction mixture with 1 equivalent of NaOH for 2 hours.

-

Analysis: Compare HPLC traces. If the main peak shifts or splits, your molecule is rearranging.

Prevention:

-

Quench Promptly: Do not let the reaction stir at high temperature once the starting material is consumed.

-

Avoid Strong Base: If neutralizing HCl salts, use mild bases like

rather than NaOH, and avoid excess [2].

Troubleshooting Module: Hydrolysis & Raw Materials

The Issue: Low yield and the presence of methyl isobutyrate or isobutyramide .

Root Cause: The starting material, methyl N-cyanoisobutyrimidate, is highly sensitive to moisture. In the presence of water, it hydrolyzes back to the ester or amide, releasing cyanamide.

Raw Material Quality Control (QC) Protocol: Before starting the batch, perform this quick QC check on your imidate:

-

Visual: Must be a clear oil or white solid (depending on purity). Cloudiness indicates hydrolysis.

-

GC/HPLC: Check for Methyl Isobutyrate. If >2%, redistill or recrystallize the starting material.

-

Water Content: Karl Fischer titration must be <0.1% .

Analytical Reference Data

Use these parameters to validate your specific isomer profile.

HPLC Method Parameters:

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 min.

-

Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

Impurity Profile Table:

| Component | RRT (Approx) | Limit (Spec) | Origin |

| 1-Methyl-3-isopropyl-1,2,4-triazol-5-amine | 1.00 | >98.0% | Target |

| 2-Methyl Isomer | 0.92 | <0.5% | Regio-impurity (Path B) |

| Methyl Isobutyrate | 0.30 | <0.1% | Hydrolysis of Imidate |

| Dimroth Rearrangement Product | 0.85 | <0.2% | Thermal degradation |

| Azine Dimer | 1.40 | <0.1% | Oxidation of Methylhydrazine |

Critical Safety Alert: Methylhydrazine

-

Hazard: Methylhydrazine (MMH) is a volatile, suspected carcinogen and hypergolic with oxidizers.

-

Handling: All transfers must occur in a closed system or a fume hood with a scrubber.

-

Neutralization: Spills should be neutralized with dilute hypochlorite solution (bleach) slowly to avoid heat generation, or specific commercially available hydrazine spill kits.

References

-

Regioselectivity in Triazole Synthesis

- Title: Reactivity of N-cyanoimid

- Source:Journal of Heterocyclic Chemistry (General Principles of 1,2,4-triazole form

- Context: Explains the steric vs.

-

Link: (Generalized reference for the scaffold).

-

The Dimroth Rearrangement

-

Analytical Methods

Sources

- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]

- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 5. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Solubility Challenges with 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in various assay formats. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Predicted Physicochemical Properties

The structure contains a 1,2,4-triazole ring, which is a polar heterocycle capable of hydrogen bonding.[1][2] The presence of the primary amine (-NH2) group is also expected to contribute to its polarity and potential for hydrogen bonding, which generally favors aqueous solubility.[1] However, the methyl and isopropyl substituents introduce some hydrophobicity, which may counteract the solubilizing effect of the polar groups. Triazole derivatives are often soluble in organic solvents.

Expected Properties Summary:

| Property | Predicted Influence on Aqueous Solubility |

| 1,2,4-Triazole Core | Favorable, due to polarity and hydrogen bonding capacity.[2] |

| Primary Amine Group | Favorable, due to hydrogen bonding and potential for salt formation. |

| Methyl and Isopropyl Groups | Unfavorable, due to increased hydrophobicity. |

Given this mixed character, solubility challenges, particularly in high-concentration aqueous solutions or upon dilution from organic stock solutions, are not unexpected.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar features.[3]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?

This is a common phenomenon known as "precipitation upon dilution."[3] While your compound may be soluble in 100% DMSO, its solubility can decrease dramatically when introduced into a predominantly aqueous environment. The final concentration of DMSO in your assay is often too low (typically <1%) to maintain the compound in solution.

Troubleshooting steps:

-

Lower the final concentration: Determine if the compound remains soluble at a lower final working concentration.

-

Optimize the dilution protocol: Add the DMSO stock to your assay buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[3]

-

Employ solubility enhancers: Consider the use of co-solvents or pH adjustments as detailed in the troubleshooting guide below.

Q3: Can I heat the solvent to dissolve my compound?

Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, be cautious as excessive heat can degrade the compound. Always check for compound stability after any heating step.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Assessment

Before proceeding with your main experiments, it is crucial to empirically determine the solubility of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in various solvent systems.

Experimental Protocol: Small-Scale Solubility Testing

-

Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

-

Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex each tube vigorously for 1-2 minutes.

-

Observation: Visually inspect for complete dissolution. If not fully dissolved, you can try gentle warming or sonication.

-

Serial Dilution: If the compound dissolves, perform serial dilutions with the same solvent to determine the approximate solubility limit.

Recommended Solvents for Testing:

| Solvent | Rationale |

| DMSO | Universal starting solvent for poorly soluble compounds.[4] |

| Ethanol | A less polar organic solvent that can be suitable for some compounds. |

| Methanol | Another polar organic solvent option. |

| Aqueous Buffers (e.g., PBS at pH 7.4) | To assess solubility in your final assay conditions. |

| Acidic Buffer (e.g., pH 4-5) | The primary amine may be protonated, potentially increasing solubility. |

| Basic Buffer (e.g., pH 8-9) | To assess solubility at different pH values. |

Guide 2: Preparing a Stable Stock Solution

A well-prepared, high-concentration stock solution is the foundation of reliable experimental results.

Step-by-Step Protocol for Stock Solution Preparation in DMSO:

-

Weighing: Accurately weigh the desired amount of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in a sterile, conical tube.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution for several minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution may be supersaturated. Consider lowering the concentration.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Guide 3: Addressing Precipitation in Assays

Precipitation in your assay plate can lead to inaccurate and highly variable results.[5] The following decision tree and troubleshooting steps can help you diagnose and resolve this issue.

Troubleshooting Workflow for Assay Precipitation

Caption: Decision tree for troubleshooting compound precipitation in assays.

Detailed Troubleshooting Strategies:

-

pH Adjustment: The primary amine on your compound has a pKa that can be exploited. Lowering the pH of your assay buffer may protonate this amine, forming a more soluble salt.[6] Prepare your buffer at a slightly more acidic pH (e.g., 6.5-7.0) and test for improved solubility.

-

Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound.[6]

-

Examples: Polyethylene glycol (PEG), glycerol, or a higher final concentration of DMSO (be mindful of its potential effects on your assay).

-

Caution: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay.

-